molecular formula C13H11NO4S B172561 1H-Isoindole-1,3(2H)-dione, 2-[(1-acetyl-2-oxopropyl)thio]- CAS No. 107552-89-6

1H-Isoindole-1,3(2H)-dione, 2-[(1-acetyl-2-oxopropyl)thio]-

Cat. No. B172561
M. Wt: 277.3 g/mol
InChI Key: YTUQAKQNUXTCOX-UHFFFAOYSA-N
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Description

Isoindole derivatives are a class of organic compounds that contain an isoindole moiety, which is a polycyclic aromatic compound made up of a benzene ring fused to a pyrrole ring . These compounds are of interest in various fields due to their diverse biological activities .


Synthesis Analysis

The synthesis of isoindole derivatives often involves the cyclization of suitable precursors. For instance, a Rh-catalyzed intramolecular condensation of benzyl azides with α-aryldiazoesters has been reported to provide isoindoles in good yields . The reaction proceeds through nucleophilic attack of the organic azide onto a rhodium carbenoid, release of nitrogen gas, and tautomerization of an intermediate imino ester .


Molecular Structure Analysis

The molecular structure of isoindole derivatives can be analyzed using various spectroscopic techniques. The exact structure would depend on the specific substituents present in the compound .


Chemical Reactions Analysis

Isoindole derivatives can undergo various chemical reactions, including cycloaddition reactions. For example, a [Cp*RhCl2]2-catalyzed formal [3 + 2] cycloaddition between isocyanates and indoles with electron-deficient alkenes at the C3-position of the indole moiety and directing groups at the N1-position of the indole moiety has been described .


Physical And Chemical Properties Analysis

The physical and chemical properties of isoindole derivatives would depend on their specific structure. For example, the compound “1H-Indole, 2,3-dihydro-” has a molecular weight of 119.1638 .

Future Directions

Research into isoindole derivatives is ongoing, with many potential applications in fields such as medicinal chemistry and materials science. Future research may focus on developing new synthetic methods, exploring their biological activities, and designing new isoindole-based drugs or materials .

properties

IUPAC Name

2-(2,4-dioxopentan-3-ylsulfanyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4S/c1-7(15)11(8(2)16)19-14-12(17)9-5-3-4-6-10(9)13(14)18/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUQAKQNUXTCOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)C)SN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50545138
Record name 2-[(2,4-Dioxopentan-3-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Isoindole-1,3(2H)-dione, 2-[(1-acetyl-2-oxopropyl)thio]-

CAS RN

107552-89-6
Record name 2-[(2,4-Dioxopentan-3-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50545138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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